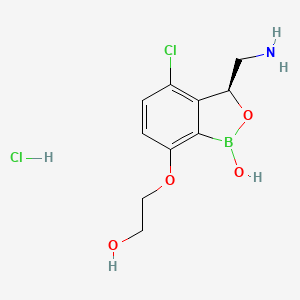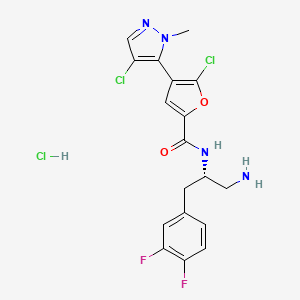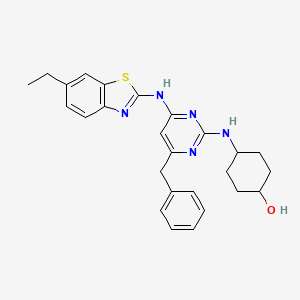
GSK656
概要
説明
GSK656, also known as ganfeborole, is a synthetic organic compound belonging to the oxaborole class. It is a first-in-class boron-containing antitubercular agent that has shown potent activity against Mycobacterium tuberculosis. This compound targets the leucyl-tRNA synthetase enzyme, which is essential for protein synthesis in bacteria .
科学的研究の応用
GSK656 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of oxaboroles and their derivatives.
Biology: Investigated for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Undergoing clinical trials for the treatment of tuberculosis, showing promising results in reducing bacterial load and improving patient outcomes.
Industry: Potential applications in the development of new antibacterial agents and treatments for drug-resistant infections .
作用機序
GSK656は、結核菌におけるロイシンtRNAシンテターゼ酵素を阻害することで効果を発揮します。この酵素は、タンパク質合成に不可欠なtRNA分子へのアミノ酸の適切な組み立てに不可欠です。この酵素を阻害することによって、this compoundはタンパク質合成を阻害し、細菌細胞の死につながります。 この化合物は、酵素とtRNAとの安定な複合体の形成を伴う、オキサボロールtRNAトラッピングメカニズムを利用して、酵素の適切な機能を阻害します .
類似化合物:
タボボロール: ロイシンtRNAシンテターゼも標的とする抗真菌剤ですが、真菌感染症の治療に使用されます。
ムピロシン: 細菌性皮膚感染症の治療に使用される、イソロイシンtRNAシンテターゼを阻害する抗菌剤です。
ハロフギノン: プロリントRNAシンテターゼを阻害する抗原虫剤.
This compoundの独自性: this compoundは、結核菌ロイシンtRNAシンテターゼを特異的に標的とするため、結核治療に非常に選択的です。 他の類似化合物とは異なり、this compoundは、結核菌の耐性株に対して強力な活性を示し、結核治療のための臨床試験に進んでいます .
生化学分析
Biochemical Properties
GSK656 plays a crucial role in biochemical reactions by inhibiting the enzyme leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This enzyme is essential for protein synthesis, as it charges tRNA with leucine. This compound binds to the aminoacylation site of LeuRS, preventing the proper charging of tRNA and thus inhibiting protein synthesis. This interaction is highly selective, with an IC50 of 0.2 μM for Mycobacterium tuberculosis LeuRS .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts protein synthesis by inhibiting LeuRS, leading to bacterial cell death. In mammalian cells, this compound shows minimal inhibitory concentration (MIC) of 80 nM against Mycobacterium tuberculosis H37Rv . It also exhibits EC50 values of 381 μM against HepG2 cells, indicating its selective toxicity towards bacterial cells over mammalian cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the aminoacylation site of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This binding prevents the proper charging of tRNA with leucine, thereby inhibiting protein synthesis. The oxaborole tRNA trapping (OBORT) mechanism is employed, where this compound traps the tRNA in the editing site of LeuRS, leading to the inhibition of protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound shows potent antitubercular activity with an ED99 of 0.4 mg/kg in mice infected with Mycobacterium tuberculosis H37Rv . Stability studies indicate that this compound remains stable under various conditions, with minimal degradation observed over time. Long-term effects on cellular function include sustained inhibition of protein synthesis and bacterial cell death .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits Mycobacterium tuberculosis with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The therapeutic dose is expected to be less than 15 mg per day .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with leucyl-tRNA synthetase (LeuRS) and disrupts the normal function of this enzyme. This disruption leads to a decrease in protein synthesis and an increase in bacterial cell death. The compound also affects metabolic flux and metabolite levels by inhibiting the synthesis of essential proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its inhibitory effects on leucyl-tRNA synthetase (LeuRS) .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with leucyl-tRNA synthetase (LeuRS). The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are mainly confined to the cytoplasm, where it inhibits protein synthesis .
準備方法
合成経路と反応条件: GSK656は、3-アミノメチルベンゾオキサボロール骨格の芳香環にさまざまな置換基を導入する一連の化学反応によって合成されます。主な手順は次のとおりです。
- ベンゾオキサボロールコアの形成。
- アミノメチル基の導入。
- 塩素原子の導入のためのハロゲン化。
- エトキシエタノール基を付加するための最終的なカップリング反応 .
工業生産方法: this compoundの工業生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。これには次のものが含まれます。
- 高純度の出発原料を使用すること。
- 効率的な触媒と試薬を使用すること。
- 不純物を除去するための厳格な精製プロセスを実施すること .
化学反応の分析
反応の種類: GSK656は、次のものを含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体になります。
還元: 還元反応は、ベンゾオキサボロール骨格の官能基を変更するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらは生物活性をさらに研究できます .
4. 科学研究の応用
This compoundは、次のものを含む幅広い科学研究の応用があります。
化学: オキサボロールとその誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: 細菌のタンパク質合成への影響と抗菌剤としての可能性について調査されました。
医学: 結核の治療のための臨床試験を受けており、細菌負荷の減少と患者の転帰の改善において有望な結果を示しています。
産業: 新規抗菌剤の開発と耐性菌に対する治療の可能性 .
類似化合物との比較
Tavaborole: An antifungal agent that also targets leucyl-tRNA synthetase but is used for treating fungal infections.
Mupirocin: An antibacterial agent that inhibits isoleucyl-tRNA synthetase, used for treating bacterial skin infections.
Halofuginone: An antiprotozoal agent that inhibits proline-tRNA synthetase.
Uniqueness of GSK656: this compound is unique due to its specific targeting of Mycobacterium tuberculosis leucyl-tRNA synthetase, making it highly selective for tuberculosis treatment. Unlike other similar compounds, this compound has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis and has progressed to clinical trials for tuberculosis treatment .
特性
IUPAC Name |
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKBESTQMGROA-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BCl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131798-13-3 | |
| Record name | GSK-656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2131798133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO{C][1,2]OXABOROL-1(3H)-OL, SULPHURIC ACID SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ganfeborole hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P83HS633ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












